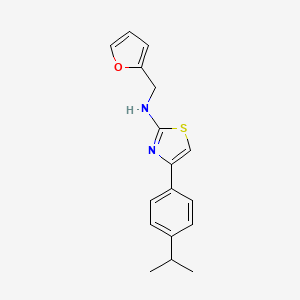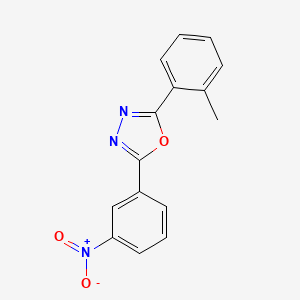![molecular formula C17H16O3 B5710238 3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
3-[(2-allylphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-allylphenoxy)methyl]benzoic acid, also known as AM404, is a synthetic derivative of the non-steroidal anti-inflammatory drug, ibuprofen. It was first synthesized in 1993 by researchers at the University of California, San Francisco. Since then, AM404 has been studied extensively for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
Wirkmechanismus
3-[(2-allylphenoxy)methyl]benzoic acid acts as an inhibitor of the anandamide transporter, which leads to an increase in the concentration of anandamide in the synaptic cleft. This increase in anandamide concentration activates the cannabinoid receptors, leading to decreased pain and inflammation. Additionally, this compound activates the TRPV1 channel, leading to increased pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to decrease the activation of glial cells, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-allylphenoxy)methyl]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(2-allylphenoxy)methyl]benzoic acid. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the safety and efficacy of this compound in vivo, particularly in human clinical trials.
Synthesemethoden
The synthesis of 3-[(2-allylphenoxy)methyl]benzoic acid involves the reaction of ibuprofen with allyl bromide in the presence of a base, followed by a reaction with 2-bromomethylphenol. The resulting product is then purified through column chromatography to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
3-[(2-allylphenoxy)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. It has been shown to inhibit the reuptake of the endocannabinoid, anandamide, which is involved in pain and inflammation pathways. Additionally, this compound has been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Eigenschaften
IUPAC Name |
3-[(2-prop-2-enylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-6-14-8-3-4-10-16(14)20-12-13-7-5-9-15(11-13)17(18)19/h2-5,7-11H,1,6,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWACKDMZQJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)
![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)


![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)


![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)